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Introduction
FK-565, a synthetic heptanoyl-tripeptide, is a potent immunomodulatory agent that functions as

a specific agonist for the Nucleotide-binding Oligomerization Domain-containing protein 1

(NOD1). NOD1 is an intracellular pattern recognition receptor (PRR) that plays a crucial role in

the innate immune system by recognizing peptidoglycan (PGN) fragments from bacteria.

Activation of NOD1 by ligands such as FK-565 triggers a signaling cascade that results in the

production of various pro-inflammatory cytokines and chemokines. This document provides

detailed protocols for the in vitro stimulation of immune cells with FK-565 and the subsequent

quantification of cytokine production using an Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of FK-565 Action and Cytokine Induction
FK-565 mimics a component of bacterial peptidoglycan, specifically the γ-D-glutamyl-meso-

diaminopimelic acid (iE-DAP) moiety, which is recognized by the leucine-rich repeat (LRR)

domain of NOD1 in the cytoplasm of host cells. Upon binding, NOD1 undergoes a

conformational change, leading to its oligomerization and the recruitment of the serine-

threonine kinase RIPK2 (also known as RICK). This interaction is mediated by the caspase

activation and recruitment domains (CARD) present in both proteins. The subsequent

polyubiquitination of RIPK2 serves as a scaffold to activate downstream signaling pathways,

primarily the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK)
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pathways. The activation of these pathways leads to the transcription and secretion of a variety

of pro-inflammatory cytokines and chemokines.
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Caption: FK-565 activates the NOD1 signaling pathway, leading to cytokine production.

Data Presentation: Expected Cytokine Profile after
FK-565 Stimulation
The following table summarizes the expected cytokine response following stimulation with FK-
565. The quantitative data is based on in vivo studies in mice, and the qualitative data is

derived from in vitro studies with human cells.[1] It is important to note that FK-565 can act

synergistically with Toll-like receptor (TLR) agonists, such as lipopolysaccharide (LPS), to

enhance cytokine production.[2]
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Cytokine/Chemokin
e

Cell Type(s)
Expected
Response to FK-
565

Example
Quantitative Data
(in vivo, mouse
plasma)[1]

Interleukin-1α (IL-1α)
Macrophages,

Dendritic Cells
Increased expression Increased

Interleukin-1β (IL-1β)
Macrophages,

Monocytes

Significant increase in

secretion

~15 pg/mL (correlated

with inflammation)

Interleukin-5 (IL-5) T-cells Increased expression Increased

Interleukin-6 (IL-6)

Macrophages,

Monocytes, Dendritic

Cells

Modest increase when

used alone,

synergistic increase

with TLR agonists[2]

[3]

Lower than in CAWS-

induced model

Interleukin-12 (IL-12)

p70

Dendritic Cells,

Macrophages

Synergistic increase

with TLR agonists[4]

Not typically

measured alone

Interferon-γ (IFN-γ) NK cells, T-cells
Synergistic increase

with TLR agonists[4]

Lower than in CAWS-

induced model

Tumor Necrosis

Factor-α (TNF-α)

Macrophages,

Monocytes, T-cells

Modest increase when

used alone,

synergistic increase

with TLR agonists[2]

[5]

Lower than in CAWS-

induced model

RANTES (CCL5)
Smooth Muscle Cells,

Macrophages

Increased

production[6]
Increased

Experimental Protocols
Part 1: In Vitro Stimulation of Peripheral Blood
Mononuclear Cells (PBMCs) with FK-565
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This protocol outlines the stimulation of human PBMCs with FK-565 to induce cytokine

production.

Materials:

Human Peripheral Blood Mononuclear Cells (PBMCs)

RPMI-1640 medium

Fetal Bovine Serum (FBS), heat-inactivated

Penicillin-Streptomycin solution

FK-565 (heptanoyl-γ-D-glutamyl-L-meso-diaminopimelyl-D-alanine)

Dimethyl sulfoxide (DMSO)

Phosphate Buffered Saline (PBS)

96-well cell culture plates, flat-bottom

CO₂ incubator (37°C, 5% CO₂)

Procedure:

Preparation of Complete RPMI Medium: Supplement RPMI-1640 medium with 10% heat-

inactivated FBS and 1% Penicillin-Streptomycin.

Preparation of FK-565 Stock Solution: Dissolve FK-565 in DMSO to create a high-

concentration stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.

Cell Preparation: Thaw cryopreserved human PBMCs and wash them with PBS. Resuspend

the cells in complete RPMI medium and perform a cell count to determine viability. Adjust the

cell density to 1 x 10⁶ cells/mL in complete RPMI medium.

Cell Seeding: Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well

plate.
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Stimulation:

Prepare working solutions of FK-565 in complete RPMI medium from the stock solution. A

typical final concentration range for stimulation is 0.1 to 100 µg/mL.[5]

Add 100 µL of the FK-565 working solution to the appropriate wells.

For a negative control, add 100 µL of complete RPMI medium containing the same final

concentration of DMSO used for the highest FK-565 concentration.

For a positive control, consider using a known stimulus like LPS (100 ng/mL).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 to 48 hours. The optimal

incubation time may vary depending on the specific cytokine being measured.

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes.

Carefully collect the supernatant from each well without disturbing the cell pellet. The

supernatants can be used immediately for ELISA or stored at -80°C for later analysis.

Part 2: Cytokine Quantification by Sandwich ELISA
This is a general protocol for a sandwich ELISA. It is recommended to use a commercial ELISA

kit for the specific cytokine of interest and follow the manufacturer's instructions.

Materials:

ELISA plate (96-well)

Capture antibody (specific for the cytokine of interest)

Recombinant cytokine standard

Detection antibody (biotinylated, specific for the cytokine of interest)

Streptavidin-HRP (Horseradish Peroxidase)

TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

Stop solution (e.g., 2N H₂SO₄)
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Wash buffer (PBS with 0.05% Tween-20)

Assay diluent (e.g., PBS with 1% BSA)

Microplate reader

Procedure:

Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the

ELISA plate. Incubate overnight at 4°C.

Blocking: Wash the plate three times with wash buffer. Add 200 µL of blocking buffer (e.g.,

assay diluent) to each well and incubate for 1-2 hours at room temperature.

Sample and Standard Incubation: Wash the plate three times. Prepare a standard curve by

serially diluting the recombinant cytokine standard in assay diluent. Add 100 µL of the

standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2

hours at room temperature.

Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the diluted

biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-

HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

Substrate Development: Wash the plate five times. Add 100 µL of TMB substrate solution to

each well and incubate at room temperature in the dark until a color change is observed

(typically 15-30 minutes).

Stopping the Reaction: Add 50 µL of stop solution to each well.

Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis: Generate a standard curve by plotting the absorbance values of the

standards against their known concentrations. Use the standard curve to determine the

concentration of the cytokine in the unknown samples.
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Experimental Workflow
Part 1: Cell Stimulation

Part 2: Cytokine ELISA
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Caption: Workflow for FK-565 stimulation and subsequent cytokine ELISA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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